molecular formula C19H11ClFN5O3 B3737381 4-chloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-3-nitrobenzamide

4-chloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-3-nitrobenzamide

Cat. No.: B3737381
M. Wt: 411.8 g/mol
InChI Key: SLLPLDYKIVCAMH-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-3-nitrobenzamide is a complex organic compound that belongs to the class of benzotriazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of a suitable benzene derivative to introduce the nitro group.

    Chlorination: Introduction of the chloro group through electrophilic substitution.

    Formation of Benzotriazole: Cyclization reaction to form the benzotriazole ring.

    Coupling Reaction: Coupling of the benzotriazole derivative with the nitrobenzamide derivative under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

4-chloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for its biological activity.

    Materials Science: Utilized in the development of advanced materials with specific properties.

    Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and biological system.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

4-chloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-3-nitrobenzamide is unique due to its specific combination of functional groups and the benzotriazole core. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in various fields.

Properties

IUPAC Name

4-chloro-N-[2-(4-fluorophenyl)benzotriazol-5-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClFN5O3/c20-15-7-1-11(9-18(15)26(28)29)19(27)22-13-4-8-16-17(10-13)24-25(23-16)14-5-2-12(21)3-6-14/h1-10H,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLPLDYKIVCAMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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